![molecular formula C13H19NO5S B2491764 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid CAS No. 926259-70-3](/img/structure/B2491764.png)
2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves regioselective bromination and esterification processes. For instance, 3-bromo-4-methoxyphenylacetic acid was synthesized by regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% yield. This process highlights the reactivity and modification potential of similar compounds through selective bromination and subsequent reactions (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis
The molecular structure of related compounds reveals specific interactions and orientations. For example, the methoxy group in 3-methoxyphenylacetic acid is nearly coplanar with the phenyl ring, showing how substituents affect the overall geometry of the molecule. This compound forms dimers in the crystalline state, emphasizing the importance of hydrogen bonding in the structural arrangement (Choudhury & Row, 2002).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include esterification and nitration, indicating a wide range of reactivity. The synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate through esterification and reaction with tert-butyl nitrate ester demonstrates the compound's versatility in forming various derivatives with significant yields (Zhang Guo-fu, 2012).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are critical for understanding their behavior in different environments. Studies on compounds like (2-nitrophenyl)acetyl have shown that esters formed from (2-nitrophenyl)acetic acid are stable under various transformations, indicating the stability and physical robustness of these derivatives (Daragics & Fügedi, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and stability under various conditions, highlight the compound's utility in synthesis and its potential for modification. The use of (2-nitrophenyl)acetyl as a protecting group for hydroxyl functions, due to its stability and selective removal, exemplifies the tailored chemical properties that can be achieved with such compounds (Daragics & Fügedi, 2010).
Applications De Recherche Scientifique
Gas Chromatographic Profiling
A study by Muskiet et al. (1981) developed a capillary gas-chromatographic profiling method for the quantitative determination of various derivatives, including tert-butyldimethylsilyl derivatives. This method is applicable in pharmacokinetic studies and for the diagnosis of patients with inborn errors of metabolism.
Receptor Antagonist Research
A patent evaluation by Norman (2011) discusses the use of a DP2 receptor antagonist, which includes a derivative of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid, in the treatment of inflammatory and respiratory diseases, especially asthma.
Organic Chemistry Studies
A study by Fischer and Woderer (1976) explored the nitration of p-tert-butyltoluene in acetic anhydride, producing various related compounds. This research contributes to the understanding of the chemical reactions and properties of similar compounds.
Hydroxyl Function Protection
The work of Daragics and Fügedi (2010) introduced a new hydroxyl protecting group, demonstrating the use of tert-butyldimethylsilyl and other groups for protecting hydroxyl functions in chemical syntheses.
Structural Analysis of Organic Compounds
Research by Okabe, Suga, and Kohyama (1995) on DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid provides insights into the structure of similar organic compounds, offering a basis for further chemical analysis.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Propriétés
IUPAC Name |
2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-13(2,3)14-20(17,18)11-6-5-10(19-4)7-9(11)8-12(15)16/h5-7,14H,8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAGHPJKGSGSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)
![N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491686.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491687.png)
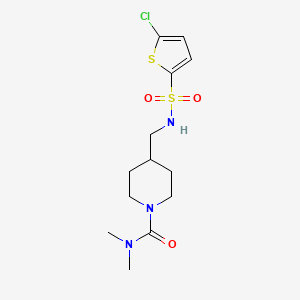
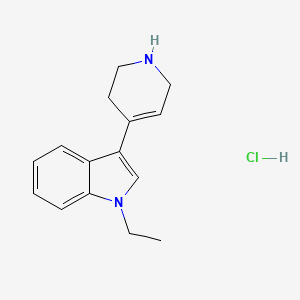
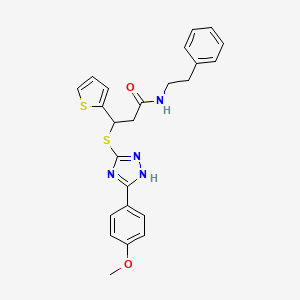
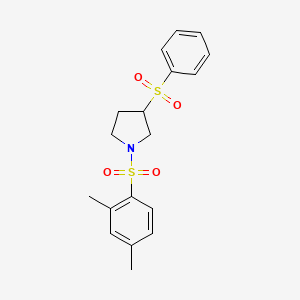
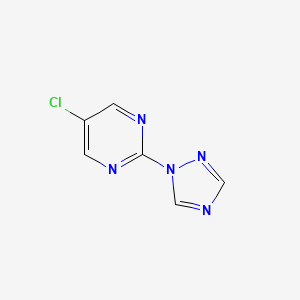
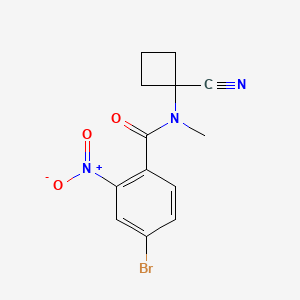
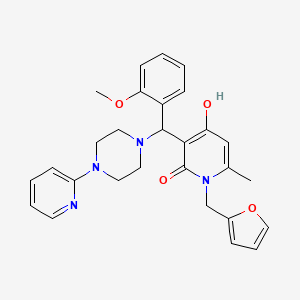
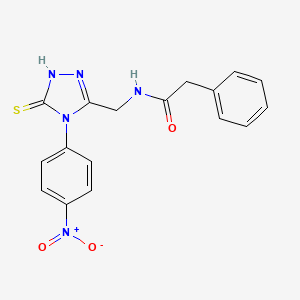
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid](/img/structure/B2491701.png)
![3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B2491702.png)
![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2491704.png)